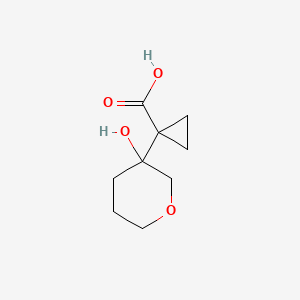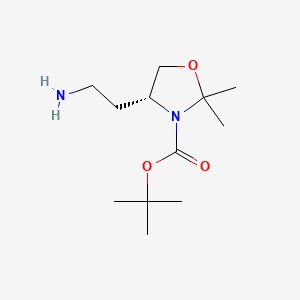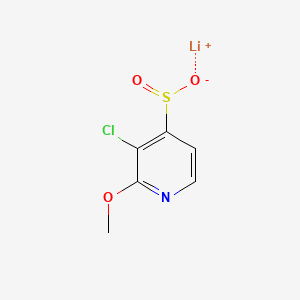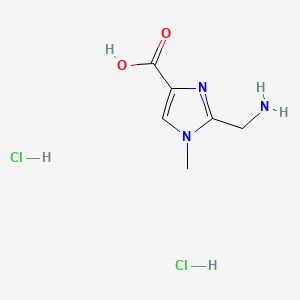![molecular formula C13H13FO2 B6605130 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166616-44-8](/img/structure/B6605130.png)
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (4F-BCH) is an organic compound with a wide range of potential applications in research and development. It is a monofluorinated bicyclic heterocyclic compound with a structure that contains both a phenyl and a bicyclohexane ring. 4F-BCH has been studied for its utility as a synthetic precursor, as a catalyst in organic synthesis, and as a biologically active compound. In
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its utility as a synthetic precursor and as a catalyst in organic synthesis. It has been used as a precursor in the synthesis of various compounds, including pyrrolizidines, polycyclic aromatic hydrocarbons, and quinolines. It has also been used as a catalyst in the synthesis of various compounds, including quinolines, pyrrolizidines, and polycyclic aromatic hydrocarbons. Additionally, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its potential as an active pharmaceutical ingredient (API) for the treatment of various diseases, including cancer and neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is not known, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and fever. It is believed that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid inhibits the activity of COX-2 by binding to it and preventing it from producing prostaglandins.
Biochemical and Physiological Effects
In vitro studies have shown that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory molecules such as cytokines and chemokines, and to reduce the growth of cancer cells. Additionally, it has been shown to protect neurons from damage due to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used as a precursor for the synthesis of various compounds. One limitation of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
In the future, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used as a catalyst in the synthesis of various compounds, including polycyclic aromatic hydrocarbons and quinolines. Finally, further research could be conducted to better understand the exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid and its biochemical and physiological effects.
Synthesemethoden
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via a variety of methods. The most common method is a three-step reaction involving the condensation of an aromatic aldehyde, 4-fluorophenylacetaldehyde, with cyclohexanone in the presence of an acid catalyst, followed by an acid-catalyzed cyclization reaction, and finally a hydrolysis reaction. This method has been used to synthesize both the pure compound and a variety of analogs. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKVOJOPMIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)





![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)